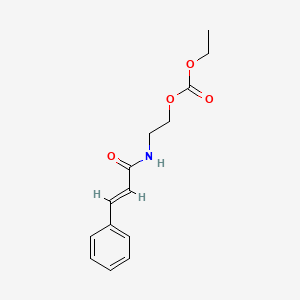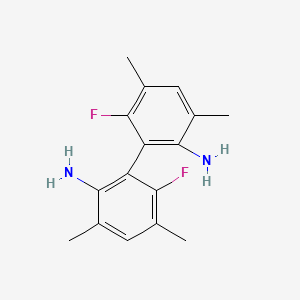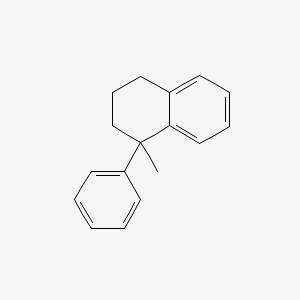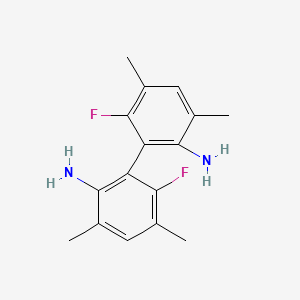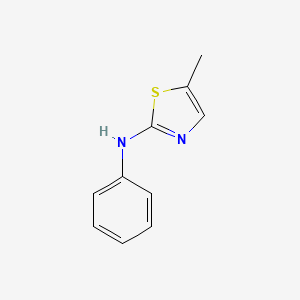![molecular formula C19H24OSi B14655193 {Diphenyl[(prop-2-en-1-yl)oxy]methyl}(trimethyl)silane CAS No. 51519-03-0](/img/structure/B14655193.png)
{Diphenyl[(prop-2-en-1-yl)oxy]methyl}(trimethyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{Diphenyl[(prop-2-en-1-yl)oxy]methyl}(trimethyl)silane is a compound that belongs to the class of organosilicon compounds. These compounds are characterized by the presence of silicon atoms bonded to organic groups. The unique structure of this compound, which includes both diphenyl and trimethylsilyl groups, makes it an interesting subject for various chemical studies and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {Diphenyl[(prop-2-en-1-yl)oxy]methyl}(trimethyl)silane typically involves the reaction of diphenylmethyl chloride with trimethylsilyl prop-2-en-1-ol in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the silyl group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
{Diphenyl[(prop-2-en-1-yl)oxy]methyl}(trimethyl)silane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: It can be reduced to form silanes with different substituents.
Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or organometallic compounds are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of organosilicon compounds.
科学研究应用
{Diphenyl[(prop-2-en-1-yl)oxy]methyl}(trimethyl)silane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound can be used in the development of silicon-based biomaterials.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its unique chemical properties.
Industry: It is used in the production of silicone-based materials and coatings.
作用机制
The mechanism by which {Diphenyl[(prop-2-en-1-yl)oxy]methyl}(trimethyl)silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and other elements, allowing the compound to participate in a wide range of chemical reactions. The pathways involved in these reactions depend on the specific conditions and reagents used.
相似化合物的比较
Similar Compounds
- Trimethyl(prop-1-en-1-yl)silane
- (1,1-Dimethyl-2-propynyl)oxy trimethylsilane
- (1,1-Diphenyl-1-propen-2-yl)(trimethyl)silane
Uniqueness
What sets {Diphenyl[(prop-2-en-1-yl)oxy]methyl}(trimethyl)silane apart from similar compounds is its unique combination of diphenyl and trimethylsilyl groups. This structure provides it with distinct chemical properties, making it particularly useful in specific applications such as the synthesis of complex organic molecules and the development of advanced materials.
属性
CAS 编号 |
51519-03-0 |
|---|---|
分子式 |
C19H24OSi |
分子量 |
296.5 g/mol |
IUPAC 名称 |
[diphenyl(prop-2-enoxy)methyl]-trimethylsilane |
InChI |
InChI=1S/C19H24OSi/c1-5-16-20-19(21(2,3)4,17-12-8-6-9-13-17)18-14-10-7-11-15-18/h5-15H,1,16H2,2-4H3 |
InChI 键 |
ILTIQOCERYWDTR-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C(C1=CC=CC=C1)(C2=CC=CC=C2)OCC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


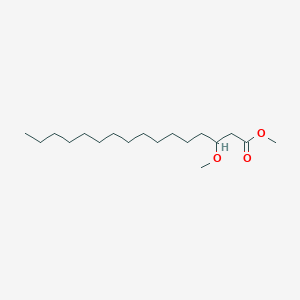
![Phosphonic acid, [(3-chlorophenyl)hydroxymethyl]-, diethyl ester](/img/structure/B14655125.png)

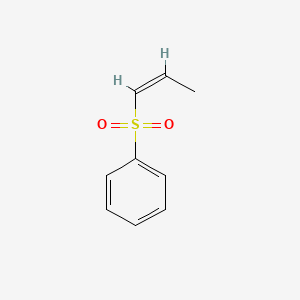
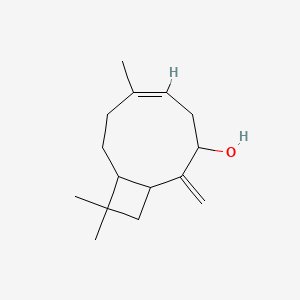

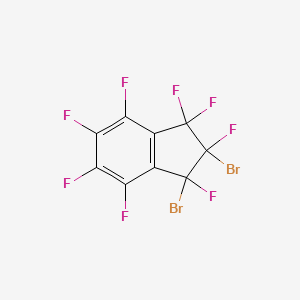

![1-[(Propan-2-yl)sulfanyl]hexa-1,5-diene](/img/structure/B14655160.png)
